

molecular weight of 2-(Boc-amino)-3-phenylpropylamine

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Compound of Interest

Compound Name: 2-(Boc-amino)-3-phenylpropylamine

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An In-depth Technical Guide to **2-(Boc-amino)-3-phenylpropylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on **2-(Boc-amino)-3-phenylpropylamine**, a key building block in synthetic organic chemistry and pharmaceutical development. The tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages in multi-step syntheses, particularly in the construction of peptide-based therapeutics and other complex molecular architectures. This document details the physicochemical properties, provides exemplary experimental protocols for synthesis and analysis, and illustrates relevant chemical workflows.

Physicochemical Properties

The fundamental properties of **2-(Boc-amino)-3-phenylpropylamine** are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference(s) |
|---------------------|---------------------------------------------------------------|--------------|
| Molecular Weight | 250.34 g/mol | [1][2][3] |
| Molecular Formula | C ₁₄ H ₂₂ N ₂ O ₂ | [1] |
| CAS Number | 179051-72-0 | [1][3] |
| Synonym(s) | tert-butyl (2-amino-1-phenylethyl)carbamate | [3] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of **2-(Boc-amino)-3-phenylpropylamine** and are based on established procedures for the selective protection and characterization of diamines and Boc-protected compounds.

Synthesis Protocol: Selective Mono-Boc Protection

This protocol describes a method for the selective N-protection of one amine in a diamine by leveraging the in situ generation of a mono-hydrochloride salt, rendering one amine group less nucleophilic. This approach is effective for achieving high yields of the mono-protected product. [4][5][6]

Materials:

- 2-Amino-3-phenylpropylamine (or its corresponding salt)
- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me₃SiCl)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Deionized Water (H₂O)

- Sodium Hydroxide (NaOH) solution (e.g., 2 M)
- Dichloromethane (DCM)
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting diamine (1.0 equivalent) in anhydrous methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. Me_3SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups. A precipitate of the mono-ammonium salt may form.[\[5\]](#)
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.0 equivalent) in methanol.[\[5\]](#)
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted $(\text{Boc})_2\text{O}$ and other non-polar impurities.[\[5\]](#)
- Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the free amine of the product.[\[4\]](#)[\[5\]](#)
- Extract the product into dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude **2-(Boc-amino)-3-phenylpropylamine**.
- The product can be further purified by silica gel column chromatography if necessary.

Analytical Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural confirmation of the title compound. The presence of the Boc group is readily identified by a characteristic signal in the ^1H NMR spectrum.

Materials & Equipment:

- Synthesized **2-(Boc-amino)-3-phenylpropylamine**
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl_3 .
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition:
 - Insert the tube into the spectrometer. Lock, tune, and shim the instrument to optimize field homogeneity.
 - Acquire a ^1H NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.^[7] Other signals will correspond to the protons of the phenylpropyl backbone.

- Acquire a proton-decoupled ^{13}C NMR spectrum. Characteristic signals for the Boc group's quaternary carbon and methyl carbons are expected around δ 79-80 ppm and δ 28 ppm, respectively.[8]
- Data Processing: Process the spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the spectra using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound. A reverse-phase method can effectively separate the Boc-protected product from the more polar starting diamine and other impurities.

Materials & Equipment:

- Synthesized **2-(Boc-amino)-3-phenylpropylamine**
- HPLC-grade acetonitrile (ACN) and water
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector and a C18 reverse-phase column

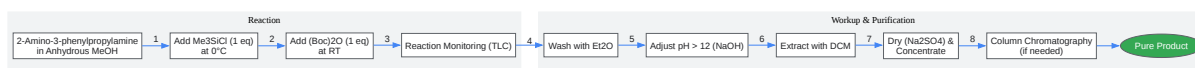
Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation: Prepare a sample solution of the compound in a suitable solvent (e.g., a mixture of ACN/water) at a concentration of approximately 1 mg/mL.
- Chromatographic Conditions (Exemplary):

- Column: C18, 4.6 x 150 mm, 5 μ m
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
- Analysis: Inject the sample. The Boc-protected product, being more non-polar than the starting diamine, will have a longer retention time. Purity is determined by integrating the peak area of the product relative to the total area of all observed peaks.[1]

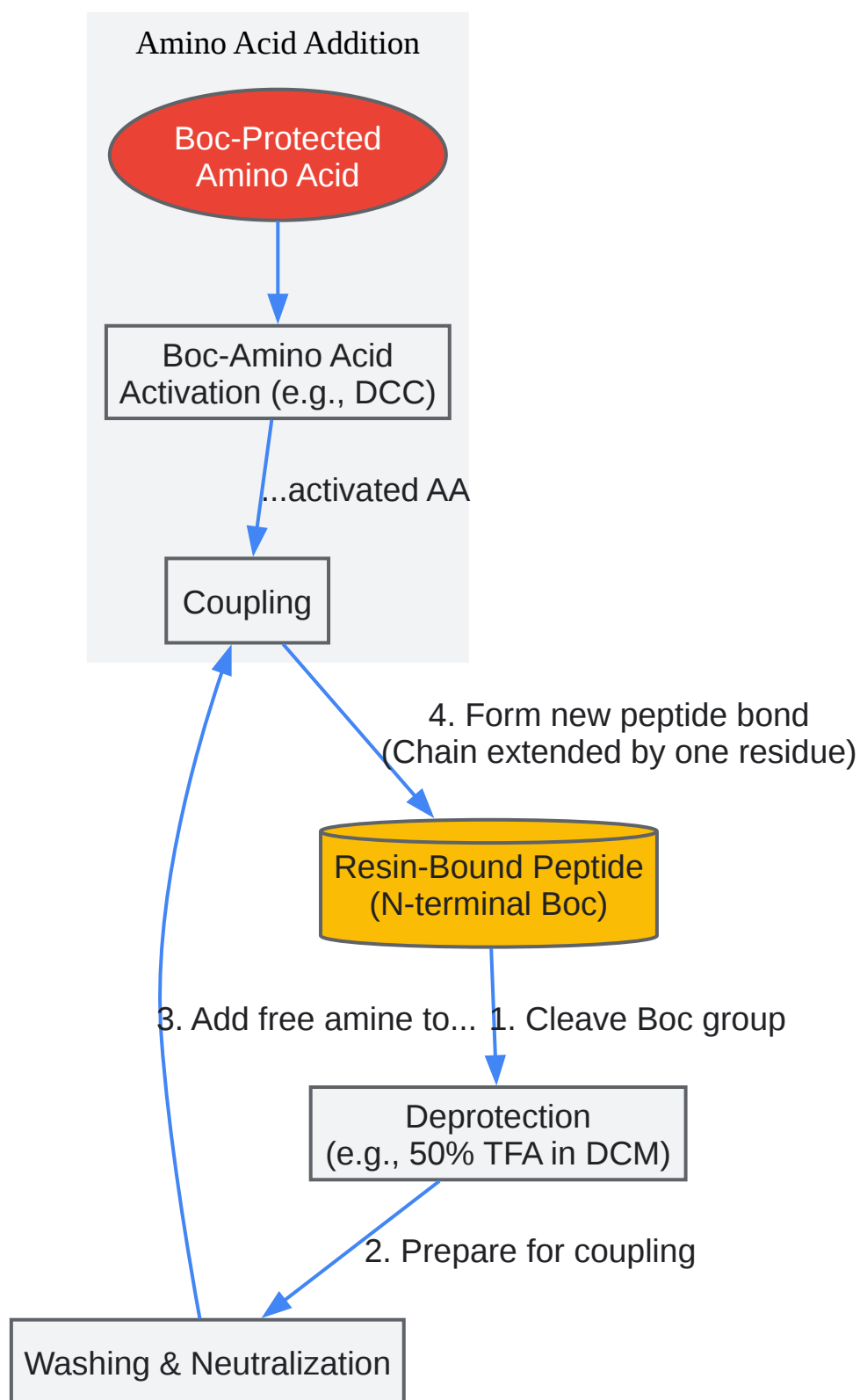
Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and application of **2-(Boc-amino)-3-phenylpropylamine**.



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Caption: Workflow for the synthesis of **2-(Boc-amino)-3-phenylpropylamine**.



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Caption: General cycle of Boc-based Solid Phase Peptide Synthesis (SPPS).

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